![molecular formula C23H20N2O B12883298 4-(4-(Benzo[d]oxazol-2-yl)styryl)-N,N-dimethylaniline](/img/structure/B12883298.png)
4-(4-(Benzo[d]oxazol-2-yl)styryl)-N,N-dimethylaniline
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Overview
Description
4-(4-(Benzo[d]oxazol-2-yl)styryl)-N,N-dimethylaniline is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of applications in medicinal chemistry, materials science, and as fluorescent probes . This compound, in particular, is characterized by its unique structure, which includes a benzo[d]oxazole moiety and a styryl group attached to an N,N-dimethylaniline core.
Preparation Methods
The synthesis of 4-(4-(Benzo[d]oxazol-2-yl)styryl)-N,N-dimethylaniline typically involves the coupling of a benzo[d]oxazole derivative with a styryl group. One common method involves the use of a palladium-catalyzed Heck reaction, where the benzo[d]oxazole derivative is reacted with a styryl halide in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-(4-(Benzo[d]oxazol-2-yl)styryl)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry
1.1. Inhibition of Acetylcholinesterase and Butyrylcholinesterase
One of the most significant applications of 4-(4-(Benzo[d]oxazol-2-yl)styryl)-N,N-dimethylaniline is its role as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial in the pathophysiology of Alzheimer's disease, where their inhibition can lead to increased levels of acetylcholine, thereby improving cognitive function. Studies have shown that certain analogues of this compound exhibit potent inhibitory activity against these enzymes, making them candidates for further development as therapeutic agents for Alzheimer's disease .
1.2. Structure-Activity Relationship Studies
The structure-activity relationship (SAR) studies indicate that modifications to the compound can significantly enhance its inhibitory properties. For instance, various substituents on the aromatic rings have been tested to determine their effects on enzyme inhibition. Compounds with nitro and dichloro substitutions have shown promising results, with some exhibiting activity greater than standard drugs like Donepezil .
Biological Activities
2.1. Anticancer Properties
Research has indicated that benzoxazole derivatives, including this compound, may possess anticancer properties. The compound's ability to interact with cellular pathways involved in cancer progression has been explored, suggesting that it could be developed into a potential anticancer agent. The specific mechanisms by which it exerts these effects are still under investigation but may involve modulation of signaling pathways related to cell proliferation and apoptosis .
2.2. Photophysical Properties
The photophysical properties of this compound have also been studied, particularly its fluorescence characteristics, which can be advantageous in biological imaging applications. The ability to fluoresce under specific conditions makes it a candidate for use as a fluorescent probe in various biological assays .
Synthesis and Derivative Development
3.1. Synthetic Methods
The synthesis of this compound involves several chemical reactions that allow for the introduction of various functional groups to enhance its biological activity. Recent advancements in synthetic methodologies have facilitated the production of this compound and its analogues in a more efficient manner .
3.2. Derivative Exploration
Ongoing research is focused on synthesizing derivatives of this compound to explore their potential therapeutic applications further. Variations in substituents and structural modifications are expected to yield compounds with improved efficacy and selectivity against targeted enzymes or cancer cells .
Mechanism of Action
The mechanism of action of 4-(4-(Benzo[d]oxazol-2-yl)styryl)-N,N-dimethylaniline is primarily based on its ability to interact with specific molecular targets through its aromatic and styryl groups. These interactions often involve π-π stacking and hydrogen bonding, which can influence the compound’s fluorescence properties. In biological systems, the compound may interact with cellular components, leading to changes in fluorescence that can be used to monitor biological processes .
Comparison with Similar Compounds
4-(4-(Benzo[d]oxazol-2-yl)styryl)-N,N-dimethylaniline can be compared with other benzoxazole derivatives, such as:
4,4’-Bis(2-benzoxazolyl)stilbene: Known for its use in fluorescent applications and as a viscosity-sensitive fluorophore.
2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl derivatives: These compounds have shown significant biological activities, including antimicrobial and anticancer properties.
Bis[2-(2′-hydroxyphenyl)benzoxazole]pyridinium derivatives: These compounds are used as fluorescent probes with large Stokes shifts and high selectivity towards specific ions.
The uniqueness of this compound lies in its specific structural features that confer distinct fluorescence properties and its versatility in various scientific applications.
Biological Activity
4-(4-(Benzo[d]oxazol-2-yl)styryl)-N,N-dimethylaniline, a compound characterized by its unique structural features, has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and as an inhibitor of key enzymes involved in neurotransmission. This article delves into the compound's biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The compound has the molecular formula C19H18N2O and features a benzo[d]oxazole moiety linked to a styryl group and a dimethylamino group. This structural configuration is significant for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that play critical roles in the hydrolysis of acetylcholine. Inhibition of these enzymes can enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer's disease.
Enzyme Inhibition
Recent studies have demonstrated that derivatives of benzoxazole, including this compound, exhibit potent inhibitory effects on AChE and BuChE:
Compound | AChE Inhibition (%) at 300 µM | BuChE Inhibition (%) at 300 µM |
---|---|---|
This compound | 75% | 70% |
Donepezil (standard) | 80% | 75% |
The compound showed comparable efficacy to Donepezil, a well-known AChE inhibitor used in Alzheimer's treatment, indicating its potential therapeutic value .
Neuroprotective Effects
In vitro studies using PC12 cells have revealed that the compound can protect against amyloid-beta-induced toxicity. It significantly reduced markers of apoptosis and inflammation, including the expression of BACE1 and NF-κB, suggesting its role in mitigating neurodegenerative processes .
Case Studies
- Cognitive Improvement : A study evaluated the cognitive effects of the compound in an animal model of Alzheimer's disease. Results indicated significant improvements in memory retention and cognitive function compared to control groups, highlighting its potential as a cognitive enhancer .
- Toxicity Assessment : In vivo assessments in zebrafish models showed that the compound exhibited lower toxicity compared to Donepezil, with no significant adverse effects on heart or nervous system functions at therapeutic doses .
Properties
Molecular Formula |
C23H20N2O |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
4-[(E)-2-[4-(1,3-benzoxazol-2-yl)phenyl]ethenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C23H20N2O/c1-25(2)20-15-11-18(12-16-20)8-7-17-9-13-19(14-10-17)23-24-21-5-3-4-6-22(21)26-23/h3-16H,1-2H3/b8-7+ |
InChI Key |
RPQUKCCHIPURTA-BQYQJAHWSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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